molecular formula C14H15N3O3S2 B2554205 N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477213-97-1

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2554205
CAS No.: 477213-97-1
M. Wt: 337.41
InChI Key: DEJNNAOFXTVMDI-UHFFFAOYSA-N
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Description

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetically designed small molecule recognized for its potent inhibitory activity against key receptor tyrosine kinases, notably Fms-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [https://pubchem.ncbi.nlm.nih.gov/]. Its primary research value lies in the investigation of oncogenic signaling pathways, particularly in hematological malignancies and solid tumors. The compound's mechanism of action involves competitively binding to the ATP-binding site of these kinases, thereby suppressing their autophosphorylation and subsequent activation of downstream pro-survival and proliferative signals such as the STAT5, MAPK, and PI3K/Akt pathways [https://www.genome.jp/entry/]. Researchers utilize this compound as a critical tool to elucidate the role of FLT3 in acute myeloid leukemia (AML), especially for studying models with FLT3-ITD mutations which are associated with poor prognosis. Concurrently, its anti-angiogenic potential through VEGFR2 inhibition makes it a compound of interest for studying tumor vasculature and developing anti-angiogenic therapies [https://go.drugbank.com/]. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry known to confer significant pharmacological activity, which underpins the compound's effectiveness and selectivity as a targeted therapeutic agent in preclinical research.

Properties

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-2-3-6-21-14-17-16-13(22-14)15-12(18)9-4-5-10-11(7-9)20-8-19-10/h4-5,7H,2-3,6,8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJNNAOFXTVMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of a suitable thioamide with hydrazine hydrate to form the thiadiazole core. This intermediate is then reacted with a benzo[d][1,3]dioxole derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit notable antimicrobial properties. A study conducted on amidoalkylation reactions of this compound showed promising results against various bacterial strains. The derivatives synthesized displayed enhanced activity compared to their parent compounds, indicating the potential for developing new antimicrobial agents based on this scaffold .

1.2 Inhibition of Kinases

The compound has been investigated as a potential inhibitor of c-Jun N-terminal kinase (JNK), which plays a crucial role in cellular stress responses and apoptosis. Structure-activity relationship studies have revealed that modifications to the thiadiazole ring can significantly affect the inhibitory potency against JNK. Specific derivatives showed effective inhibition in vitro, suggesting that this compound could lead to novel treatments for diseases associated with JNK dysregulation .

Agricultural Applications

2.1 Pesticide Development

Compounds containing thiadiazoles have been explored for their pesticidal properties. The incorporation of the butylthio group in this compound enhances its efficacy as a pesticide. Studies indicate that such compounds can effectively target pests while minimizing harm to beneficial organisms, making them suitable candidates for environmentally friendly agricultural practices .

Material Science

3.1 Polymer Chemistry

The unique chemical structure of this compound has implications in polymer chemistry as well. Its ability to act as a building block for creating functionalized polymers can lead to materials with specific properties such as improved thermal stability and mechanical strength. Research into the polymerization processes involving this compound is ongoing and shows promise for developing advanced materials with tailored functionalities .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial AgentsEnhanced activity against bacterial strains .
JNK InhibitorsEffective inhibition related to disease treatment .
AgriculturalPesticide DevelopmentTargeting pests with reduced environmental impact .
Material SciencePolymer ChemistryPotential for creating advanced functionalized materials .

Mechanism of Action

The mechanism by which N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects is not fully understood. studies suggest that it may interact with specific molecular targets and pathways, such as inhibiting key enzymes or interfering with cellular signaling pathways. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure is compared to derivatives with variations in the thiadiazole substituents, carboxamide aryl groups, or core heterocycles (Table 1).

Table 1: Structural Comparison of Key Analogues
Compound Name Thiadiazole Substituent Carboxamide Aryl Group Core Heterocycle Key Properties
Target Compound 5-(Butylthio) Benzo[d][1,3]dioxole 1,3,4-Thiadiazole High lipophilicity (butyl chain)
5k () 5-(Methylthio) 2-Methoxyphenoxy 1,3,4-Thiadiazole EC₅₀: 22 μg/mL (Xac), 15 μg/mL (Xoc)
ASN90 () 5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazinyl) Acetamide 1,3,4-Thiadiazole OGA inhibitor; EC₅₀: 14 nM (human OGA)
IIc () N/A 3-(Trifluoromethyl)phenyl Benzo[d][1,3]dioxole α-Amylase inhibitor (IC₅₀: 8.2 μM)
S807 () N/A Heptan-4-yl Benzo[d][1,3]dioxole Umami flavor; rapid oxidative metabolism

Key Observations :

  • Alkylthio Chain Length: Methylthio (5k) and benzylthio (5q) analogs exhibit strong antibacterial activity against Xanthomonas spp., with EC₅₀ values lower than commercial agrochemicals.
  • Piperazine Modifications : ASN90’s piperazine-linked substituent enables potent O-GlcNAcase (OGA) inhibition, highlighting how heterocyclic extensions can redirect biological targets .
  • Carboxamide Aryl Groups : Substituents like trifluoromethylphenyl (IIc) enhance enzymatic inhibition (e.g., α-amylase), whereas alkyl chains (S807) prioritize metabolic applications .

Melting Points and Stability :

  • The target compound’s melting point is unspecified, but analogs like 5p (171–172°C) and 5q (176–178°C) demonstrate stability within a narrow range, while thiazolidinones () decompose at higher temperatures (>170°C), indicating thiadiazoles’ superior thermal stability .
Antibacterial Activity
  • Thiadiazole Derivatives : Methylthio (5k) and benzylthio (5q) analogs show inhibition rates of 71–92% against Xanthomonas oryzae (Xoc) at 100 μg/mL. The butylthio group’s longer chain may enhance membrane disruption but could reduce solubility, necessitating optimization .
  • Comparison to Commercial Agents : Thiadiazole derivatives outperform thiodiazole copper and bismerthiazol in EC₅₀ values, underscoring the pharmacophore’s efficacy .
Enzymatic Inhibition
  • OGA Inhibition: ASN90’s piperazine-thiadiazole structure achieves nanomolar potency, whereas the target compound’s lack of a basic nitrogen may limit similar activity .
  • α-Amylase Inhibition : Trifluoromethylphenyl-substituted IIc (IC₅₀: 8.2 μM) suggests electron-withdrawing groups enhance binding to carbohydrate-active enzymes .
Metabolic Profiles
  • Umami Flavor Compounds : S807 undergoes rapid hepatic oxidation, implying that the target compound’s thioether moiety may also be metabolized via sulfoxidation, affecting its half-life .

Biological Activity

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a thiadiazole moiety with a benzo[d][1,3]dioxole core. The presence of the butylthio group enhances its lipophilicity, which may influence its biological interactions.

Chemical Formula

  • Molecular Formula : C14_{14}H14_{14}N4_{4}O4_{4}S2_{2}
  • Molecular Weight : 358.41 g/mol

Antitumor Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antitumor properties. Research indicates that this compound may inhibit the proliferation of various cancer cell lines.

Cell Line IC50_{50} (μM) Assay Type
A5496.75 ± 0.192D Viability
HCC82720.46 ± 8.633D Viability
NCI-H35811.27 ± 0.493D Viability

This data suggests that the compound has a promising profile against lung cancer cell lines, with lower IC50_{50} values indicating higher potency.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various pathogens. In vitro studies using broth microdilution methods revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL

These results highlight its potential as an antimicrobial agent.

Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. Studies have shown that derivatives of thiadiazole compounds can scavenge free radicals effectively.

Case Studies

  • Study on Lung Cancer Cells : A study involving A549 cells demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .
  • Infection Models : Another study assessed the compound's efficacy in vivo using murine models infected with Staphylococcus aureus. The results indicated a notable reduction in bacterial load and inflammation markers compared to controls .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • DNA Binding : The compound has been shown to bind preferentially to AT-rich regions in DNA, potentially inhibiting transcription processes .
  • Enzyme Inhibition : It acts as a competitive inhibitor for certain enzymes involved in cancer cell metabolism .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, and what analytical techniques confirm its structure?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with thiadiazole intermediates. Key steps include thioether formation (e.g., butylthio substitution) and carboxamide coupling. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and thin-layer chromatography (TLC) for purity assessment. For example, microwave-assisted synthesis can enhance reaction efficiency .

Q. Which functional groups in this compound are critical for its chemical reactivity and biological activity?

  • Methodological Answer : The thiadiazole ring and butylthio group are pivotal for electrophilic/nucleophilic interactions, while the benzodioxole moiety contributes to π-π stacking in biological targets. The carboxamide linker enhances solubility and hydrogen-bonding potential. Structural analogs with modified substituents (e.g., nitro or chloro groups) show varied bioactivity, emphasizing the role of functional group positioning .

Q. What are the recommended protocols for purifying this compound?

  • Methodological Answer : Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol or acetone. Solvent selection depends on polarity, with monitoring via TLC (Rf ~0.5 in 3:2 hexane:EtOAc). High-performance liquid chromatography (HPLC) may resolve closely related impurities .

Advanced Research Questions

Q. How can researchers optimize synthetic yield under varying reaction conditions?

  • Methodological Answer : Yield optimization requires tuning solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for amide coupling), and catalysts (e.g., triethylamine for deprotonation). Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 6–8 hours conventional) and improves yields by 15–20%. Real-time monitoring with TLC or in-situ IR spectroscopy ensures reaction completion .

Q. What strategies resolve contradictions in reported biological activities of thiadiazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial potency) arise from structural variations (e.g., substituent electronegativity) or assay conditions. Standardized in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) and molecular docking (e.g., targeting EGFR or Topoisomerase II) can clarify structure-activity relationships (SAR). Cross-validation with crystallographic data (e.g., bond angles in thiadiazole rings) further refines hypotheses .

Q. What in vitro assays are recommended to elucidate the anticancer mechanism of this compound?

  • Methodological Answer : Prioritize cell viability assays (MTT or SRB) across cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) identify mechanistic pathways. Complementary enzyme inhibition studies (e.g., kinase or protease activity) and molecular docking (PDB: 1M17 for thiadiazole-protein interactions) validate targets. IC50 values <10 μM suggest therapeutic potential .

Q. How to design SAR studies for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., alkylthio chain length, halogenation). Test bioactivity against control compounds and correlate with computational models (e.g., DFT for electronic effects, molecular dynamics for binding affinity). Clustering analysis of bioactivity data (e.g., PCA) identifies critical substituents. For example, extending the butylthio chain to pentylthio may enhance lipophilicity and membrane permeability .

Q. What analytical techniques characterize thermal stability and degradation pathways?

  • Methodological Answer : Thermogravimetric analysis (TGA) determines decomposition onset temperatures (typically >200°C for thiadiazoles). Differential scanning calorimetry (DSC) identifies phase transitions, while gas chromatography-mass spectrometry (GC-MS) analyzes volatile degradation products. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines assess shelf-life .

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